

# p-Coumaric acid chemical structure and properties

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## Compound of Interest

Compound Name: *P-Coumaric Acid*

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An In-depth Technical Guide to **p-Coumaric Acid**: Chemical Structure, Properties, and Experimental Analysis.

## Introduction

**p-Coumaric acid**, systematically known as (E)-3-(4-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid ubiquitously found in the plant kingdom.[1][2] As a key intermediate in the phenylpropanoid pathway, it serves as a precursor to a vast array of secondary metabolites, including flavonoids, stilbenes, and lignin.[3] Its well-documented antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties make it a compound of significant interest for researchers in pharmacology, natural product chemistry, and drug development.[1][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, biosynthetic pathways, and relevant experimental protocols for its analysis.

## Chemical Structure and Identity

**p-Coumaric acid** consists of a phenolic ring substituted with a hydroxyl group at the para (C4) position and an acrylic acid side chain.[2] The trans isomer is the most abundant and stable form found in nature.[4]

Caption: 2D Chemical Structure of **p-Coumaric Acid**.

## Physicochemical Properties

The key physicochemical properties of **p-Coumaric acid** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub>	[1]
Molar Mass	164.16 g/mol	[1]
IUPAC Name	(2E)-3-(4-Hydroxyphenyl)prop-2-enoic acid	[1]
CAS Number	501-98-4	[1]
Appearance	White to pale yellow crystalline solid	[1][5]
Melting Point	210-214 °C (decomposes)	[1][4]
Boiling Point	231.6 °C (rough estimate)	[4][5]
pKa <sub>1</sub> (Carboxylic Acid)	~4.65 - 4.70	[6]
pKa <sub>2</sub> (Phenolic Hydroxyl)	~9.92	[6]
Solubility	Water: Sparingly soluble (~0.72 - 1.02 g/L) Ethanol: Soluble (~14.7 - 50 mg/mL) DMSO: Soluble (~15 - 19.8 mg/mL) Diethyl Ether: Very soluble	[1]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of **p-Coumaric acid**.

Table 1: <sup>1</sup>H-NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Reference(s)
7.58	d	15.8	H-7 ( $\beta$ -vinylic)	
7.54	d	8.7	H-3, H-5	
6.73	d	8.7	H-2, H-6	
6.20	d	15.8	H-8 ( $\alpha$ -vinylic)	

Table 2:  $^{13}\text{C}$ -NMR Spectroscopic Data (Solvent:  $\text{CD}_3\text{OD}$ , 100 MHz)

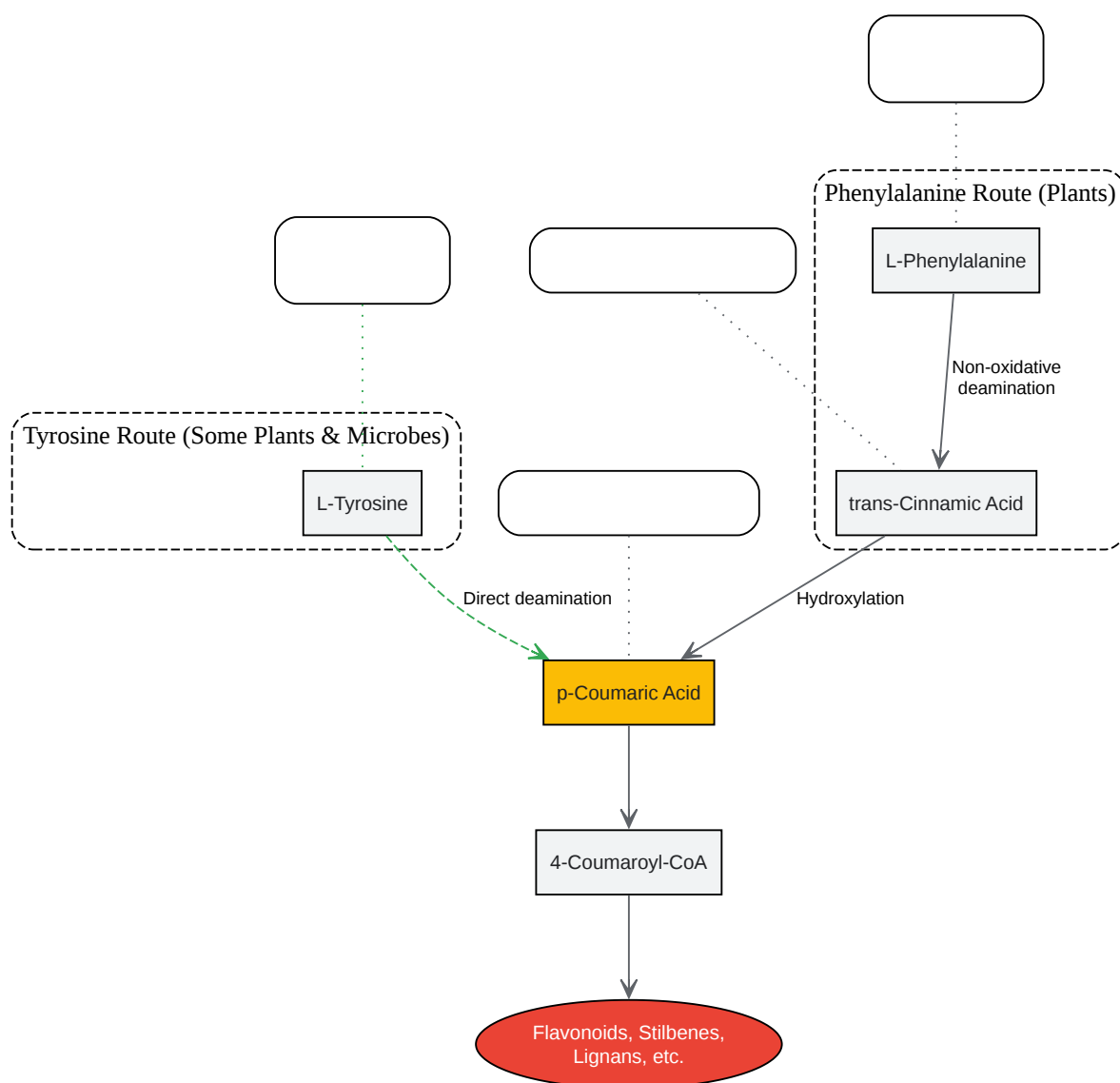
Chemical Shift ( $\delta$ , ppm)	Assignment	Reference(s)
169.6	C-9 (C=O)	
159.8	C-1 (C-OH)	
145.3	C-7 ( $\beta$ -vinylic)	
132.1	C-3, C-5	
126.3	C-4	
115.4	C-2, C-6	
114.2	C-8 ( $\alpha$ -vinylic)	

Table 3: IR and UV-Vis Spectroscopic Data

Technique	Key Peaks / $\lambda_{\text{max}}$	Assignment / Solvent	Reference(s)
FT-IR ( $\text{cm}^{-1}$ )	$\sim 3383$ (s), 2839-2513 (m, broad), $\sim 1672$ (vs), $\sim 1628$ (s), $\sim 1591$ (s)	$\nu(\text{OH})$ phenolic, $\nu(\text{OH})$ carboxylic, $\nu(\text{C}=\text{O})$ , $\nu(\text{C}=\text{C})$ vinylic, $\nu(\text{C}=\text{C})$ aromatic	
UV-Vis (nm)	$\sim 226$ , $\sim 310$	Methanol or Ethanol	

## Biosynthesis

**p-Coumaric acid** is synthesized in plants and microorganisms primarily through the phenylpropanoid pathway, starting from the aromatic amino acids L-phenylalanine or L-tyrosine.[3]



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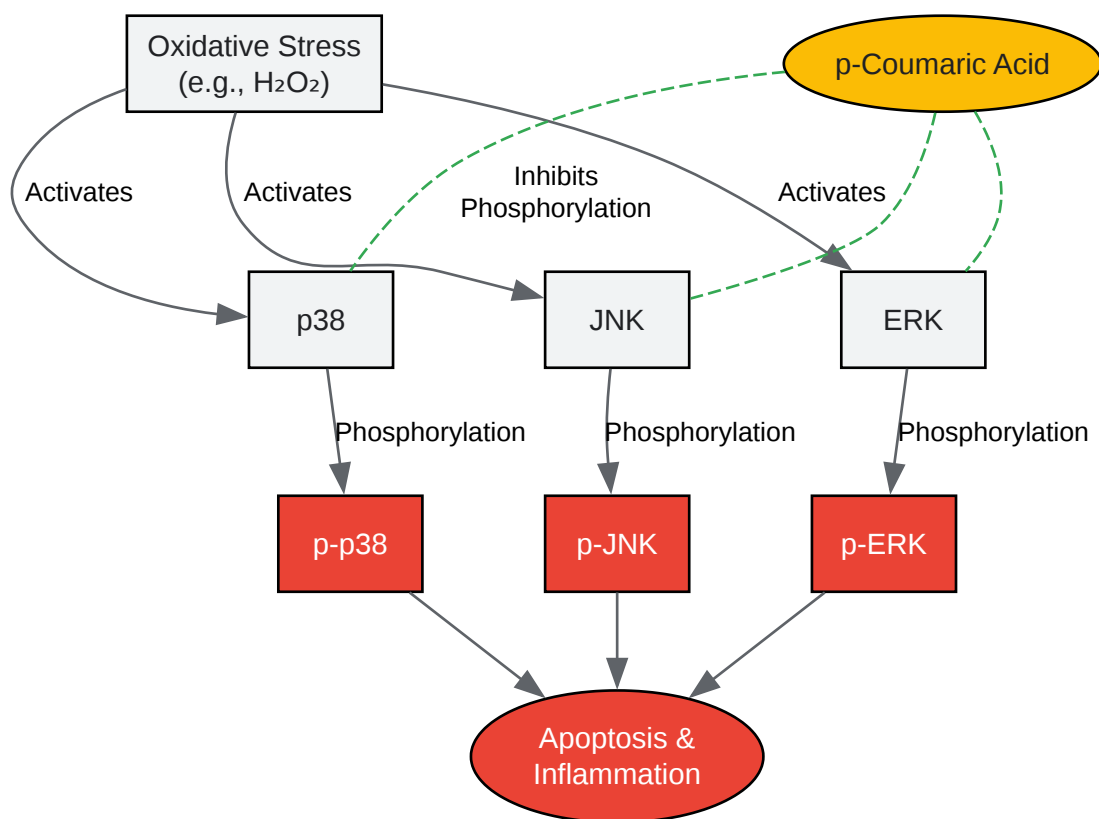
Caption: Primary biosynthetic routes of **p-Coumaric acid**.

- The Phenylalanine Route: This is the most common pathway in plants.<sup>[3]</sup>
  - Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.
  - Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the para-position to yield **p-coumaric acid**.<sup>[3]</sup>
- The Tyrosine Route: A more direct route found in some plants and engineered microorganisms.
  - Tyrosine Ammonia-Lyase (TAL): Directly converts L-tyrosine to **p-coumaric acid**.<sup>[3]</sup>

## Key Signaling Pathways

**p-Coumaric acid** modulates several critical signaling pathways, contributing to its diverse pharmacological effects.

- MAPK Signaling: **p-Coumaric acid** has been shown to suppress the oxidative stress-induced phosphorylation of key mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK. This inhibition is a key mechanism behind its anti-inflammatory and cytoprotective effects.
- AMPK Signaling: It exhibits differential effects on AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. It promotes AMPK activation in peripheral tissues like the liver and skeletal muscle, which can improve glucose and lipid metabolism.<sup>[3]</sup> Conversely, it can inhibit AMPK activity in the hypothalamus.
- AGE-RAGE Signaling: **p-Coumaric acid** can inactivate the advanced glycation end product (AGE)-receptor for AGE (RAGE) signaling pathway. This action helps to mitigate neuroinflammation and has shown potential in models of depression and memory impairment.



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Caption: Inhibition of MAPK signaling by **p-Coumaric Acid**.

## Experimental Protocols

Accurate quantification and isolation of **p-coumaric acid** are essential for research and development. Below are detailed protocols for its extraction, purification, and analysis.

### Extraction from Plant Material (Solvent Extraction)

This protocol describes a general method for extracting **p-coumaric acid** and other phenolic compounds from dried plant material.

- 1. Sample Preparation:
  - Dry the plant material (e.g., leaves, stems) at 40-50°C or freeze-dry to a constant weight.
  - Grind the dried material into a fine powder using a blender or mill to increase the surface area for extraction.

- 2. Extraction:
  - Weigh approximately 1 g of the powdered plant material into a conical flask or beaker.
  - Add 10 mL of 80% aqueous methanol (or another suitable solvent like ethanol).
  - Vortex or stir the mixture vigorously for 5 minutes.
- 3. Sonication:
  - Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature to enhance extraction efficiency by disrupting cell walls.
- 4. Centrifugation & Collection:
  - Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
  - Carefully decant and collect the supernatant.
- 5. Re-extraction (Optional but Recommended):
  - To ensure complete extraction, repeat steps 2-4 on the remaining plant pellet.
  - Combine the supernatants from both extractions.
- 6. Concentration:
  - Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
  - The dried extract can be stored at -20°C until further analysis.

## Sample Cleanup (Solid-Phase Extraction - SPE)

SPE is used to remove interfering substances (e.g., sugars, highly polar compounds) from the crude extract prior to chromatographic analysis.<sup>[3]</sup>

- 1. Cartridge Selection:

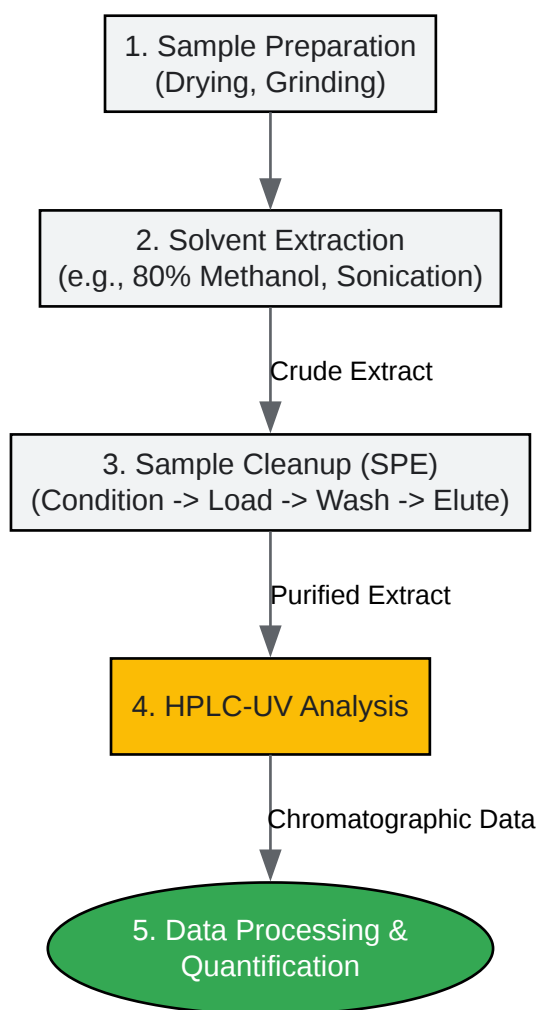
- Use a reversed-phase SPE cartridge, such as a polymeric sorbent (e.g., Strata-X) or C18.
- 2. Cartridge Conditioning:
  - Precondition the SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water (acidified to pH ~2-3 with formic or hydrochloric acid if necessary). Do not allow the cartridge to dry out.[\[3\]](#)
- 3. Sample Loading:
  - Reconstitute a known amount of the dried crude extract in 1-2 mL of acidified water.
  - Load the reconstituted sample onto the conditioned SPE cartridge and allow it to pass through slowly, either by gravity or gentle vacuum.
- 4. Washing:
  - Wash the cartridge with 4-5 mL of deionized water to elute sugars and other highly polar impurities.
- 5. Elution:
  - Elute the retained phenolic compounds, including **p-coumaric acid**, with 2-5 mL of methanol or ethyl acetate.
- 6. Final Preparation:
  - Evaporate the eluent to dryness under a stream of nitrogen.
  - Reconstitute the purified residue in a known volume (e.g., 1 mL) of the mobile phase used for HPLC analysis. Filter through a 0.22 µm syringe filter before injection.

## Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used method for quantifying **p-coumaric acid**.

- 1. Instrumentation:

- HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- 2. Chromatographic Conditions:
  - Mobile Phase: An isocratic mixture of water:methanol:glacial acetic acid (e.g., 65:34:1 v/v/v). Alternatively, a gradient elution using 0.1-0.5% formic or phosphoric acid in water (Solvent A) and acetonitrile or methanol (Solvent B) can be used for separating multiple phenolic compounds.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 25-30°C.
  - Detection Wavelength: 310 nm (near the  $\lambda_{\text{max}}$  of **p-coumaric acid**).
  - Injection Volume: 10-20  $\mu$ L.
- 3. Standard Preparation:
  - Prepare a stock solution of **p-coumaric acid** standard (e.g., 1 mg/mL) in methanol.
  - Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100  $\mu$ g/mL) by diluting the stock solution with the mobile phase.
- 4. Analysis and Quantification:
  - Inject the prepared standards and the purified sample extracts into the HPLC system.
  - Identify the **p-coumaric acid** peak in the sample chromatogram by comparing its retention time with that of the standard.
  - Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
  - Calculate the concentration of **p-coumaric acid** in the sample using the regression equation from the calibration curve.



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Caption: General experimental workflow for **p-Coumaric Acid** analysis.

## Conclusion

**p-Coumaric acid** remains a compound of high interest due to its prevalence in dietary sources and its significant biological activities. A thorough understanding of its chemical properties, biosynthetic origins, and interactions with cellular signaling pathways is crucial for ongoing research. The methodologies presented in this guide provide a robust framework for the reliable extraction, purification, and quantification of **p-coumaric acid**, facilitating further exploration of its therapeutic potential in drug discovery and development.

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